molecular formula C13H11NOS B398499 1-(2-Thienylcarbonyl)indoline CAS No. 328026-80-8

1-(2-Thienylcarbonyl)indoline

Cat. No.: B398499
CAS No.: 328026-80-8
M. Wt: 229.3g/mol
InChI Key: NDTAKECNNPRRSM-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)indoline is a heterocyclic compound belonging to the indoline family. It exhibits interesting biological properties and presents potential implications in various fields of research and industry. Indoline derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology .

Biochemical Analysis

Biochemical Properties

Indoline derivatives, such as 1-(2-Thienylcarbonyl)indoline, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Indoline derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Indole, a related compound, is known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound could potentially be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Thienylcarbonyl)indoline can be synthesized through various methods. One common approach involves the reaction of indoline with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienylcarbonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted indoline derivatives.

Scientific Research Applications

1-(2-Thienylcarbonyl)indoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

    1-(2-Thienylcarbonyl)indole: Similar structure but with an indole ring instead of indoline.

    2-(2-Thienylcarbonyl)indoline: Positional isomer with the thienylcarbonyl group at a different position.

    1-(2-Furylcarbonyl)indoline: Similar structure but with a furan ring instead of thiophene

Uniqueness: 1-(2-Thienylcarbonyl)indoline is unique due to its specific combination of the indoline and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTAKECNNPRRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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